5-(HYDROXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE
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Overview
Description
5-(HYDROXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE is a synthetic organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(HYDROXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group through nitration reactions. The hydroxymethyl group is then added via hydroxymethylation reactions. The final step involves the formation of the oxolan-2-one ring through cyclization reactions under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(HYDROXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(CARBOXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE.
Reduction: Formation of 5-(HYDROXYMETHYL)-4-(4-AMINO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-(HYDROXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(HYDROXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(HYDROXYMETHYL)-4-(4-AMINO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE: Similar structure but with an amino group instead of a nitro group.
5-(CARBOXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
5-(HYDROXYMETHYL)-4-(4-NITRO-1H-PYRAZOL-1-YL)OXOLAN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a hydroxymethyl group allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(4S,5S)-5-(hydroxymethyl)-4-(4-nitropyrazol-1-yl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-4-7-6(1-8(13)16-7)10-3-5(2-9-10)11(14)15/h2-3,6-7,12H,1,4H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLTYZSUPMLXCA-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CO)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CO)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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